![molecular formula C52H70Cl2F6N8O8 B2910508 AEG 40730 dihydrochloride CAS No. 1883545-50-3](/img/structure/B2910508.png)
AEG 40730 dihydrochloride
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Overview
Description
AEG 40730 dihydrochloride is an IAP antagonist . It binds to the BIR3 domain of cIAP1, cIAP2, and XIAP with nanomolar affinity . It reduces cIAP1, cIAP2, and XIAP protein levels in human breast cancer MDA-MB-231 cells .
Molecular Structure Analysis
The molecular weight of this compound is 1120.06 . Its formula is C52H68F6N8O8.2HCl .Chemical Reactions Analysis
This compound induces apoptosis in combination with TNF, and potentiates TRAIL-mediated apoptosis in human colorectal carcinoma HCT 116 cells .Physical And Chemical Properties Analysis
This compound is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored at -20°C .Relevant Papers The biological activity of this compound is supported by several papers . For instance, Beug et al. (2014) discussed how Smac mimetics and innate immune stimuli synergize to promote tumor death . Galbán et al. (2009) revealed the cytoprotective effects of IAPs by using a small molecule antagonist . Bertrand et al. (2008) showed that cIAP1 and cIAP2 facilitate cancer cell survival by functioning as E3 ligases that promote RIP1 ubiquitination .
Scientific Research Applications
1. Oncoprotein Interaction and Tumor Aggressiveness
AEG-40730 dihydrochloride is linked to the oncoprotein Astrocyte elevated gene 1 (AEG-1). AEG-1 strongly promotes the development and progression of cancers. In a study by Liu et al. (2016), it was discovered that AEG-1 interacts with c-Jun and p300 in gliomas, enhancing c-Jun transcriptional activity. This interaction results in the development of a more aggressive malignant phenotype in gliomas, significantly increasing glioma cell proliferation and angiogenesis. The expression levels of AEG-1 in clinical glioma specimens correlated with c-Jun activation status, suggesting AEG-1 as a potential target for glioma treatment (Liu et al., 2016).
2. Breast Cancer Progression and Patient Survival
AEG-1 has been identified as a novel prognostic marker for breast cancer progression and overall patient survival. The study by Li et al. (2008) demonstrated that AEG-1 expression was significantly higher in breast cancer cell lines compared to normal breast epithelial cells. High expression of AEG-1 in breast cancer biopsies was correlated with advanced clinical staging, tumor classification, node classification, and metastasis classification. Patients with higher AEG-1 expression had shorter overall survival times, making AEG-1 a valuable marker of breast cancer progression and a potential indicator for patient prognosis (Li et al., 2008).
3. Role in Tumor Progression and Metastasis
Activation of the Nuclear Factor κB Pathway by AEG-1 has significant implications for tumor progression and metastasis. The study by Emdad et al. (2006) revealed that AEG-1 is a significant positive regulator of the NF-κB pathway. Enhanced expression of AEG-1 in HeLa cells increased the binding of the NF-κB p50/p65 complex, leading to degradation of IκBα, nuclear translocation of p65, and induction of NF-κB downstream genes. This process suggests a key molecular mechanism by which AEG-1 promotes anchorage-independent growth and invasion, central features of the neoplastic phenotype (Emdad et al., 2006).
Mechanism of Action
properties
IUPAC Name |
(2S)-2-(methylamino)-N-[(2S,3R)-3-[6-[(2R,3S)-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-4-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]oxyhexa-2,4-diynoxy]-1-oxo-1-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]propanamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H68F6N8O8.2ClH/c1-35(59-5)45(67)61-43(47(69)65-27-17-23-41(65)33-63(49(71)51(53,54)55)29-25-39-19-11-9-12-20-39)37(3)73-31-15-7-8-16-32-74-38(4)44(62-46(68)36(2)60-6)48(70)66-28-18-24-42(66)34-64(50(72)52(56,57)58)30-26-40-21-13-10-14-22-40;;/h9-14,19-22,35-38,41-44,59-60H,17-18,23-34H2,1-6H3,(H,61,67)(H,62,68);2*1H/t35-,36-,37+,38+,41-,42-,43-,44-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGBXBVDDLOZGF-CLHBFWEXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1CN(CCC2=CC=CC=C2)C(=O)C(F)(F)F)NC(=O)C(C)NC)OCC#CC#CCOC(C)C(C(=O)N3CCCC3CN(CCC4=CC=CC=C4)C(=O)C(F)(F)F)NC(=O)C(C)NC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1CN(CCC2=CC=CC=C2)C(=O)C(F)(F)F)NC(=O)[C@H](C)NC)OCC#CC#CCO[C@H](C)[C@@H](C(=O)N3CCC[C@H]3CN(CCC4=CC=CC=C4)C(=O)C(F)(F)F)NC(=O)[C@H](C)NC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H70Cl2F6N8O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1120.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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